molecular formula C13H8F2O B1389666 2-Fluoro-5-(3-fluorophenyl)benzaldehyde CAS No. 927801-78-3

2-Fluoro-5-(3-fluorophenyl)benzaldehyde

Cat. No.: B1389666
CAS No.: 927801-78-3
M. Wt: 218.2 g/mol
InChI Key: SITCZDHSEUBUNO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluorophenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two fluorine atoms attached to the benzene ring. This compound is part of the fluorobenzaldehyde family, which is known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluorophenyl)benzaldehyde typically involves halogen-exchange reactions. One common method is the halogen-exchange reaction with 4-chlorobenzaldehyde, where the chlorine atom is replaced by a fluorine atom . This reaction is usually carried out under controlled conditions to ensure the selective substitution of the halogen atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-Fluoro-5-(3-fluorophenyl)benzoic acid.

    Reduction: Formation of 2-Fluoro-5-(3-fluorophenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure : The compound features a benzaldehyde moiety with two fluorine substituents positioned at the 2- and 5-positions of the benzene ring. This unique arrangement enhances its chemical reactivity and biological activity.

Molecular Formula : C13_{13}H8_8F2_2O

Physical Properties : The presence of fluorine atoms increases the compound's lipophilicity, stability, and potential for interactions with biological targets.

Organic Synthesis

2-Fluoro-5-(3-fluorophenyl)benzaldehyde serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for:

  • Building Block for Fluorinated Compounds : It is utilized in synthesizing various fluorinated derivatives that exhibit enhanced biological activities.
  • Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols. It also participates in nucleophilic substitution reactions, expanding its utility in organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Properties : Studies suggest that fluorinated compounds exhibit improved antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The introduction of fluorine enhances binding affinity to bacterial targets, making it a candidate for developing new antibiotics.
  • Cancer Research : Research indicates that this compound inhibits the activity of Polo-like kinase 4 (PLK4), a crucial enzyme involved in cell division. In vitro studies have shown that this inhibition leads to reduced proliferation and increased apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Biological Studies

The compound is employed in biochemical studies to explore enzyme-catalyzed reactions and cellular pathways:

  • Mechanism of Action : Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. The fluorine atoms enhance its reactivity and selectivity toward specific molecular targets.

Inhibition of Cancer Cell Proliferation

In a study focused on cancer cell lines, this compound was shown to significantly inhibit cell growth by targeting PLK4. This led to increased rates of apoptosis and reduced cell viability across various cancer types.

Antibacterial Efficacy

A comparative analysis of related fluorinated compounds revealed that those with similar structural features exhibited enhanced antibacterial properties. The fluorinated derivatives demonstrated improved penetration through bacterial biofilms, suggesting their potential application in treating resistant infections.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluorophenyl)benzaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-fluorophenyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other fluorinated benzaldehydes may not be as effective .

Biological Activity

Overview

2-Fluoro-5-(3-fluorophenyl)benzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms on the benzene ring. This compound belongs to the fluorobenzaldehyde family and is noted for its unique chemical properties, which have implications in various fields including chemistry, biology, and medicine. The compound's structure can be represented as follows:

C13H8F2O\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{O}

The biological activity of this compound can be attributed to its functional groups, particularly the aldehyde and fluorine atoms. The aldehyde group is known for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atoms enhance the compound's reactivity and binding affinity to various molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Types of Reactions

The compound undergoes several key chemical reactions:

  • Oxidation : Converts the aldehyde group into carboxylic acids.
  • Reduction : Reduces the aldehyde to form alcohols.
  • Substitution : Fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity

Recent studies have investigated the biological activity of this compound, highlighting its potential applications in various therapeutic areas:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity, suggesting that this compound may also possess similar effects.
  • Enzyme Inhibition : The compound has been employed in studies focusing on enzyme-catalyzed reactions, acting as a probe to investigate biological pathways.
  • Drug Development : Its unique structure makes it a potential building block for developing new pharmaceuticals, particularly in targeting diseases where fluorinated compounds show enhanced efficacy .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound interacts with specific enzymes, leading to altered enzymatic activity. This interaction was quantified using kinetic assays, revealing a notable inhibition effect on enzyme activity at micromolar concentrations, indicating its potential as an enzyme inhibitor in drug design .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics, thus suggesting its potential utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,5-DifluorobenzaldehydeC8_{8}H6_{6}F2_{2}OModerate antimicrobial activity
4-FluorobenzaldehydeC7_{7}H5_{5}FOLow enzyme inhibition
This compoundC13_{13}H8_{8}F2_{2}OHigh enzyme inhibition & antimicrobial properties

This table illustrates that while other fluorinated benzaldehydes exist, this compound stands out due to its enhanced biological activities linked to its unique structural features.

Properties

IUPAC Name

2-fluoro-5-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITCZDHSEUBUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252688
Record name 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-78-3
Record name 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927801-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-bromo-2-fluoro-benzaldehyde (3.0 g, 14.8 mmol, 1 eq), (3-fluorophenyl)boronic acid (2.48 g, 17.7 mmol, 1.2 eq) and K2CO3 (4.13 g, 44.4 mmol, 3 eq) in a mixture of EtOH (30 mL), DMF (30 mL) and water (10 mL) under N2 was added Pd(PPh3)4 (1.71 g, 1.48 mmol, 0.1 eq). The reaction was heated at 100° C. for 3 h, then filtered through Celite. The filtrate was diluted with water and extracted with EtOAc. The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (petroleum ether:EtOAc, 300:1) to give the title compound as a yellow oil (1.1 g, 34%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.71 g
Type
catalyst
Reaction Step Three
Yield
34%

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